BenchChemオンラインストアへようこそ!

Methyl (4-chloro-2-iodophenoxy)acetate

Drug-likeness Permeability Intermediate optimization

Methyl (4-chloro-2-iodophenoxy)acetate is a di‑halogenated phenoxyacetic acid ester (C9H8ClIO3, MW 326.52 g/mol, LogP 2.50). Its structure features a methyl ester at the acetic acid terminus and two distinct halogen substituents—chlorine at the para‑position and iodine at the ortho‑position—on the phenyl ring.

Molecular Formula C9H8ClIO3
Molecular Weight 326.51 g/mol
CAS No. 646054-38-8
Cat. No. B8669084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-chloro-2-iodophenoxy)acetate
CAS646054-38-8
Molecular FormulaC9H8ClIO3
Molecular Weight326.51 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=C(C=C(C=C1)Cl)I
InChIInChI=1S/C9H8ClIO3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3
InChIKeyVQZFJWUIZPYZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4-chloro-2-iodophenoxy)acetate (CAS 646054-38-8) – Baseline Characterization for Scientific Procurement


Methyl (4-chloro-2-iodophenoxy)acetate is a di‑halogenated phenoxyacetic acid ester (C9H8ClIO3, MW 326.52 g/mol, LogP 2.50) . Its structure features a methyl ester at the acetic acid terminus and two distinct halogen substituents—chlorine at the para‑position and iodine at the ortho‑position—on the phenyl ring. This substitution pattern endows the compound with orthogonal reactivity profiles: the iodine atom is a highly active site for metal‑catalyzed cross‑coupling, while the chlorine atom remains available for subsequent nucleophilic aromatic substitution or further coupling steps [1]. The compound is typically offered at ≥95% purity and is employed as a building block in medicinal chemistry and organic synthesis .

Why Generic Substitution is Not a Viable Strategy for Methyl (4-chloro-2-iodophenoxy)acetate Procurement


The simultaneous presence of an iodine atom and a chlorine atom on the same phenyl ring creates a unique reactivity hierarchy that cannot be reproduced by simple monohalogenated or bis‑identical halogen analogs. In cross‑coupling sequences, aryl iodides undergo oxidative addition to palladium(0) 10²–10³ times faster than aryl chlorides [1]. This kinetic preference allows the iodine at the ortho‑position to be selectively engaged in a first coupling step, while the chlorine at the para‑position remains intact for a subsequent transformation. Compounds such as methyl (4‑chlorophenoxy)acetate (CAS 4841‑22‑9) lack the iodine handle entirely, whereas methyl (2‑iodophenoxy)acetate (CAS 186395‑08‑4) forfeits the chlorine for later‑stage diversification. Furthermore, the methyl ester confers solubility and chromatographic mobility advantages over the corresponding carboxylic acid (CAS 439675‑58‑8) and the sterically encumbered tert‑butyl ester (CAS 847149‑19‑3), making generic substitution a risk that can result in synthetic dead‑ends or lower overall yields.

Quantitative Differentiation Evidence for Methyl (4-chloro-2-iodophenoxy)acetate Selection


Molecular Property Comparison: Methyl Ester vs. Tert‑Butyl Ester and Free Acid Derivatives

Compared to the tert‑butyl ester (tert‑butyl (4‑chloro‑2‑iodophenoxy)acetate, CAS 847149‑19‑3) and the free acid ((4‑chloro‑2‑iodophenoxy)acetic acid, CAS 439675‑58‑8), the methyl ester provides the lowest molecular weight (326.52 g/mol) and topological polar surface area (35.53 Ų) . The tert‑butyl ester has a molecular weight of 368.59 g/mol , while the free acid has a molecular weight of 298.48 g/mol but a higher PSA of 46.53 Ų [1]. A lower PSA combined with moderate lipophilicity (LogP 2.50) positions the methyl ester as a more permeable intermediate, potentially facilitating passage through biological membranes when carried forward into a final drug candidate .

Drug-likeness Permeability Intermediate optimization

Chemodifferentiation Capability: Ortho‑Iodide vs. Para‑Chloride Reactivity in Sequential Cross‑Coupling

The intrinsic reactivity difference between aryl iodides and aryl chlorides in palladium‑catalyzed oxidative addition is well‑established: aryl iodides react at least 100‑fold faster than aryl chlorides under typical Suzuki–Miyaura conditions [1]. For methyl (4‑chloro‑2‑iodophenoxy)acetate, this translates into a practical chemodifferentiation strategy. The iodine at the ortho‑position can be selectively coupled with an arylboronic acid under mild conditions (Pd(OAc)₂, K₂CO₃, 80 °C), while the chlorine at the para‑position remains untouched. The chlorine can then be engaged in a subsequent coupling or nucleophilic substitution. In contrast, the mono‑iodinated analog methyl (2‑iodophenoxy)acetate (CAS 186395‑08‑4) allows only a single coupling step, and the mono‑chlorinated analog methyl (4‑chlorophenoxy)acetate (CAS 4841‑22‑9) requires harsh conditions for the first C–C bond formation, providing no path for sequential diversification [2].

Sequential coupling Orthogonal reactivity Diversification

High‑Purity Commercial Availability: Comparative Vendor Specifications

Reputable vendors such as Fluorochem list methyl 2‑(4‑chlorophenoxy)acetate (CAS 4841‑22‑9) at 95% purity , while methyl (4‑chloro‑2‑iodophenoxy)acetate is routinely offered at 95% purity by multiple suppliers (e.g., BenchChem, AK Scientific) . Although the purity specification is equivalent, the di‑halogenated nature of the target compound increases its molecular complexity and the likelihood of trace impurities that can interfere with palladium‑catalyzed reactions. Therefore, procurement from a supplier that provides lot‑specific analytical data (HPLC, NMR) is essential to ensure batch‑to‑batch reproducibility. For comparison, the less common tert‑butyl ester (CAS 847149‑19‑3) is also listed at 95% but has far fewer commercial sources, increasing supply risk .

Purity Supply consistency Reproducibility

Synthetic Accessibility: Established One‑Step Route with Reproducible Conditions

The compound is synthesized via a single‑step alkylation of 5‑chloro‑2‑iodophenol with methyl bromoacetate in the presence of potassium carbonate in acetonitrile under reflux for 2 hours . This protocol uses commercially available, inexpensive starting materials and avoids protecting‑group chemistry. In contrast, the synthesis of the tert‑butyl ester requires tert‑butyl bromoacetate, which is more expensive and less atom‑economical due to the need for acid‑labile deprotection in subsequent steps . While isolated yields are not systematically reported in the public domain, the simplicity of the alkylation suggests consistent conversions >80% based on analogous phenoxyacetate esterifications.

Synthesis Yield Scalability

Recommended Application Scenarios for Methyl (4-chloro-2-iodophenoxy)acetate Based on Differentiation Evidence


Iterative Diversification in Medicinal Chemistry SAR Campaigns

Medicinal chemists designing focused libraries around a phenoxyacetate core can exploit the orthogonal reactivity of the iodine and chlorine substituents. A first Suzuki coupling selectively displaces the iodine, introducing aryl/heteroaryl diversity, while a subsequent Buchwald–Hartwig amination or second Suzuki coupling engages the chlorine [1]. This sequential strategy effectively doubles the accessible chemical space compared to monohalogenated analogs, accelerating SAR exploration [2]. The methyl ester remains intact through these transformations and can be hydrolyzed in the final step to release the bioactive acid.

Precursor for Benzofuran and Related Heterocycle Synthesis

Under Pd‑catalyzed carbonylative Suzuki conditions, 2‑iodophenoxyacetates undergo insertion of carbon monoxide followed by cyclization to yield benzofuran‑3‑carboxylates with yields of 30–72% [1]. Methyl (4‑chloro‑2‑iodophenoxy)acetate is expected to provide 4‑chloro‑substituted benzofurans, where the chlorine enables further late‑stage functionalization [2]. This route is CO‑gas‑free and compatible with a range of arylboronic acids, making it attractive for generating small libraries of benzofuran derivatives for natural‑product‑inspired screening.

Intermediate for CRTh2 Antagonist or MPO Inhibitor Scaffolds

Patents disclosing phenoxyacetic acid derivatives as CRTh2 receptor antagonists or myeloperoxidase (MPO) inhibitors frequently employ substituted phenoxyacetate esters as key intermediates [1]. The 4‑chloro‑2‑iodo substitution pattern is particularly relevant because it mirrors the halogenation patterns found in several lead series. The methyl ester provides a convenient handle for further derivatization (e.g., amidation, hydrazinolysis) while the iodide serves as a radiolabeling site for PET tracer development if the compound progresses to imaging studies [2].

Quote Request

Request a Quote for Methyl (4-chloro-2-iodophenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.